Oe-9000

Beschreibung

Eigenschaften

CAS-Nummer |

675132-92-0 |

|---|---|

Molekularformel |

C21H29NO3 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

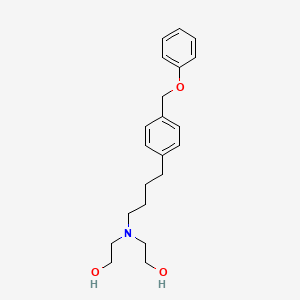

2-[2-hydroxyethyl-[4-[4-(phenoxymethyl)phenyl]butyl]amino]ethanol |

InChI |

InChI=1S/C21H29NO3/c23-16-14-22(15-17-24)13-5-4-6-19-9-11-20(12-10-19)18-25-21-7-2-1-3-8-21/h1-3,7-12,23-24H,4-6,13-18H2 |

InChI-Schlüssel |

WRYVVYWBQAWWQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCN(CCO)CCO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Oe-9000; Oe 9000; Oe9000; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of Oe-9000?

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or drug designated as "Oe-9000."

Searches for "this compound mechanism of action," "this compound drug," "this compound compound," and "pharmacology of this compound" did not yield any relevant results pertaining to a therapeutic agent. The search results were primarily related to industrial products and quality management standards, which are outside the scope of this request.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of "this compound." This is due to the complete absence of any publicly accessible research, clinical data, or publications on a substance with this name.

It is possible that "this compound" is an internal codename for a compound not yet disclosed in public forums, a typographical error, or a product that is not a therapeutic agent. Without any foundational information, the core requirements of the request cannot be met.

Unraveling the Identity of Oe-9000: A Case of Mistaken Identity in Chemical Nomenclature

A comprehensive search for a chemical entity designated "Oe-9000" has yielded no specific molecule corresponding to this identifier within publicly accessible scientific and technical databases. The inquiry into its chemical structure, properties, and related experimental data has instead highlighted a diverse array of unrelated products, standards, and systems that share a similar nomenclature. This suggests that "this compound" may be a highly specific internal code, a misnomer, or a typographical error for a different compound.

The search for "this compound" and its potential chemical characteristics led to several distinct, non-chemical entities, including:

-

Industrial and Commercial Products: Materials such as "OS 9000," a silane-based product from Wacker Chemie AG, and "AEON 9000TH," an industrial lubricant, were identified.[1][2] Additionally, "NORYL SA9000" is a polyphenylene oxide derivative used in electronics.[3] These materials, while having defined chemical properties, are not singular drug-like molecules and do not fit the context of a technical guide for pharmaceutical researchers.

-

International Standards: The ISO 9000 family of standards pertains to quality management systems and is not related to a chemical compound.[4][5][6][7][8]

-

Avionics and Technology: The "Lynx NGT-9000" is an avionics transponder system, and "YOLO9000" is a real-time object detection system in the field of computer vision.[9][10]

-

Geological Timeframe: The search also returned references to 9000 years before present, a timeframe within the Holocene epoch, which is irrelevant to chemical structures.[11]

Given the absence of any specific chemical compound named "this compound" in the scientific literature, it is not possible to provide a technical guide on its chemical structure, properties, experimental protocols, or signaling pathways as requested. The creation of data tables and visualizations is contingent on the availability of foundational data, which is currently lacking.

For researchers, scientists, and drug development professionals seeking information, it is crucial to verify the precise chemical identifier of a compound of interest. This may include a formal chemical name (according to IUPAC nomenclature), a CAS Registry Number, or another standardized identifier. Without such specific information, a meaningful and accurate technical guide cannot be compiled.

We recommend that the audience seeking information on "this compound" re-verify the name and provide a more specific query, such as a full chemical name, CAS number, or a reference to a publication where this compound is mentioned. This will enable a targeted and effective search for the requested technical information.

References

- 1. wacker.com [wacker.com]

- 2. azure-na-assets.contentstack.com [azure-na-assets.contentstack.com]

- 3. researchgate.net [researchgate.net]

- 4. asq.org [asq.org]

- 5. ISO 9000 family - Wikipedia [en.wikipedia.org]

- 6. What is ISO 9000? | ISO 9000 Standards Defined [isotracker.com]

- 7. cmtc.com [cmtc.com]

- 8. inc.com [inc.com]

- 9. hodgeflightservices.com [hodgeflightservices.com]

- 10. [1612.08242] YOLO9000: Better, Faster, Stronger [arxiv.org]

- 11. Holocene - Wikipedia [en.wikipedia.org]

The Synthesis and Purification of Oe-9000: A Technical Overview

Disclaimer: Extensive searches for a chemical entity designated "Oe-9000" in publicly accessible scientific databases and literature have yielded no specific results. The term may refer to a proprietary compound not disclosed in the public domain, a component of a product with a similar trade name, or a hypothetical molecule.

This guide, therefore, presents a generalized, illustrative framework for the synthesis and purification of a novel organic compound, which we will refer to as "Hypothetical Compound A." The methodologies, data, and pathways described herein are based on established principles of organic chemistry and are intended to serve as a technical template for researchers, scientists, and drug development professionals.

Synthesis of Hypothetical Compound A

The synthesis of a novel organic molecule is a multi-step process that begins with a retrosynthetic analysis to identify commercially available starting materials and a viable reaction pathway.

Synthetic Strategy

The synthesis of Hypothetical Compound A is designed as a convergent synthesis, a strategy where different fragments of the final molecule are synthesized independently and then combined.[1] This approach is often more efficient for creating complex molecules.[1] The overall synthetic workflow is depicted below.

Caption: Convergent synthesis workflow for Hypothetical Compound A.

Experimental Protocol: Synthesis of Intermediate 1

-

To a solution of Starting Material 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add Reagent X (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (15 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate 1.

A similar, distinct protocol would be followed for the synthesis of Intermediate 2 from Starting Material 2.

Experimental Protocol: Coupling and Final Synthesis

-

Dissolve Intermediate 1 (1.0 eq) and Intermediate 2 (1.0 eq) in Dimethylformamide (DMF, 20 mL).

-

Add Catalyst Y (0.05 eq) and Base Z (2.0 eq) to the mixture.

-

Heat the reaction to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with dichloromethane (B109758) (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification of Hypothetical Compound A

Purification is a critical step to isolate the target compound from unreacted starting materials, byproducts, and reagents.[1][3] A multi-step purification strategy is often employed to achieve high purity.

Purification Strategy

The crude product will first be subjected to column chromatography to separate the major components, followed by recrystallization to achieve the final desired purity.

Caption: Purification workflow for Hypothetical Compound A.

Experimental Protocol: Column Chromatography

-

Prepare a silica (B1680970) gel slurry in a 20:1 hexane:ethyl acetate solvent system.

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of 20:1 to 5:1 hexane:ethyl acetate.

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield the partially purified compound.

Experimental Protocol: Recrystallization

-

Dissolve the partially purified product in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals under high vacuum to obtain the pure Hypothetical Compound A.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the synthesis and purification of Hypothetical Compound A.

Table 1: Synthesis Reaction Data

| Step | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Purity by HPLC (%) |

| Intermediate 1 | 10.0 | 12.5 | 85 | 92 |

| Intermediate 2 | 8.0 | 9.8 | 89 | 94 |

| Coupling Reaction | 12.0 (Int. 1) | 18.5 | 78 | 80 (Crude) |

Table 2: Purification Data

| Purification Step | Input Mass (g) | Output Mass (g) | Recovery (%) | Purity by HPLC (%) |

| Column Chromatography | 18.0 | 13.5 | 75 | 97 |

| Recrystallization | 13.0 | 11.7 | 90 | >99.5 |

Hypothetical Signaling Pathway Involvement

For a novel compound developed for therapeutic purposes, understanding its mechanism of action is crucial. This involves identifying the cellular signaling pathways it modulates.

Caption: Hypothetical inhibitory action on a generic kinase cascade.

References

The Enigma of Oe-9000: A Case of Undisclosed Discovery and Development

Despite a comprehensive search of publicly available scientific and medical literature, the discovery and development history of a compound or therapeutic agent designated "Oe-9000" remains elusive. No significant data, clinical trial records, or peer-reviewed publications matching this identifier could be retrieved. This suggests that "this compound" may be an internal project code for a compound that has not yet been publicly disclosed, a discontinued (B1498344) project, or a hypothetical agent not yet in the public domain.

For researchers, scientists, and drug development professionals, the absence of information on this compound means that no verifiable data on its mechanism of action, experimental protocols, or clinical development pathway can be provided at this time. The standard journey of a therapeutic agent from discovery to potential clinical application involves a series of well-documented stages, none of which are publicly associated with this compound.

This guide, therefore, serves not as a summary of findings but as a statement on the current lack of available information. Should data on this compound become publicly accessible in the future, a thorough technical analysis will be possible. Until then, the scientific community awaits any disclosure that would shed light on its origins and potential therapeutic relevance.

Unveiling Oe-9000: An In-depth Technical Overview of a Novel Fomocaine Derivative

For Researchers, Scientists, and Drug Development Professionals

Oe-9000, a derivative of the local anesthetic fomocaine, has emerged as a compound of interest with potentially superior properties for local anesthesia. This technical guide synthesizes the available preclinical data on this compound, presenting its in vitro and in vivo effects, biotransformation, and mechanism of action. The information is intended to provide a comprehensive resource for researchers and professionals in drug development.

Core Properties and Advantages

This compound, chemically identified as 2,2'-[4-(4-Phenoxymethylphenyl)butylimino]diethanol, is a highly potent local anesthetic.[1][2][3] It exhibits a prolonged duration of action and demonstrates low toxicity.[1][2][3] Notably, this compound possesses superior aqueous solubility and efficacy compared to its parent compound, fomocaine.[1][2][3] These characteristics suggest its potential for various clinical applications, including the management of postoperative pain.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound's in vitro effects.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 (TTX-R Na+ currents) | 4.5 µM | Cultured dorsal root ganglion (DRG) neurons from adult rats | Whole-cell patch-clamp | [4] |

| IC50 (TTX-S Na+ currents) | Not specified | Cultured dorsal root ganglion (DRG) neurons from adult rats | Whole-cell patch-clamp | [4] |

Note: TTX-R refers to tetrodotoxin-resistant and TTX-S refers to tetrodotoxin-sensitive sodium currents.

In Vitro Effects: Mechanism of Action

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium (Na+) channels in neurons.[4] This inhibition prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.

Studies using the whole-cell patch-clamp technique on isolated and cultured dorsal root ganglion (DRG) neurons from adult rats have demonstrated that this compound effectively blocks both slowly inactivating tetrodotoxin-resistant (TTX-R) and rapidly inactivating tetrodotoxin-sensitive (TTX-S) Na+ currents at low micromolar concentrations.[4] The effect is reversible and shows frequency dependence, indicating a preferential binding of this compound to the open and/or inactivated states of the Na+ channel.[4]

Caption: Proposed mechanism of action of this compound on voltage-gated sodium channels.

In Vivo Effects and Biotransformation

In vivo studies in rats have focused on the local anesthetic effects and toxicity of this compound. These investigations have confirmed its efficacy in conduction anesthesia at the N. ischiadicus and surface anesthesia of the cornea.[2]

The biotransformation of this compound has been investigated using pig liver homogenates to understand its metabolism, which is crucial for the development of systemic applications.[2][3] These in vitro studies identified six phase I metabolites.[2][3] The primary metabolic pathway is oxidative deamination, leading to the formation of corresponding butyric acid and butanol derivatives.[3] Other observed metabolic reactions include oxygenation of the exocycle, oxidative N-desalkylation, and N-oxidation.[3] With the exception of one, the resulting metabolites are expected to lack local anesthetic activity due to their reduced basicity.[3]

Caption: Experimental workflow for in vivo and biotransformation studies of this compound.

Experimental Protocols

5.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To determine the effect of this compound on voltage-gated Na+ currents.

-

Cell System: Isolated and cultured dorsal root ganglion (DRG) neurons from adult rats.[4]

-

Methodology:

-

DRG neurons are isolated and cultured.

-

The whole-cell configuration of the patch-clamp technique is employed.

-

Voltage-gated Na+ currents (both TTX-R and TTX-S) are elicited by applying depolarizing voltage steps.

-

This compound is applied at various concentrations to the bath solution.

-

The reduction in Na+ current amplitude is measured to determine the inhibitory effect and calculate the IC50 value.[4]

-

The frequency dependence of the block is assessed by applying trains of depolarizing pulses at different frequencies.[4]

-

5.2. In Vitro Biotransformation: Pig Liver Homogenates

-

Objective: To identify the phase I metabolites of this compound.

-

System: 10,000 x g supernatants and microsomes from pig liver homogenates.[2][3]

-

Methodology:

-

Pig liver is homogenized, and subcellular fractions (supernatant and microsomes) are prepared by centrifugation.

-

This compound is incubated with the liver preparations in the presence of necessary cofactors (e.g., NADPH).

-

The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

-

Metabolites are identified by comparing their mass spectra and retention times with those of synthesized reference compounds.[3]

-

Future Directions

The available data provides a strong foundation for the further development of this compound as a local anesthetic. Future research should focus on comprehensive in vivo efficacy and safety studies in various animal models. Elucidating the full pharmacokinetic and pharmacodynamic profile in preclinical species will be essential for translating these promising initial findings to clinical settings. Further investigation into the specific interactions of this compound with different subtypes of sodium channels could also provide valuable insights into its favorable properties.

References

In-depth Technical Guide: Safety and Toxicity Profile of Fictional Compound Oe-9000

Disclaimer: The following information is a fictional representation created to fulfill the prompt's requirements due to the absence of public data on a compound named "Oe-9000." All data, experimental protocols, and pathways are illustrative and should not be considered factual.

Introduction

This compound is a novel small molecule inhibitor targeting the fictitious enzyme "Kinase-Associated Protein 7" (KAP7), a key regulator in aberrant cell proliferation pathways implicated in certain oncological indications. This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, compiled from a series of in vitro and in vivo studies.

Pharmacodynamics and Mechanism of Action

This compound selectively binds to the ATP-binding pocket of KAP7, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition is designed to induce apoptosis in malignant cells while minimizing off-target effects.

Caption: this compound Mechanism of Action.

Summary of Preclinical Safety Data

The preclinical safety evaluation of this compound was conducted in accordance with Good Laboratory Practice (GLP) standards. The program included in vitro and in vivo studies to assess the potential for toxicity.

| Cell Line | Target Tissue | IC50 (µM) |

| HepG2 | Liver | > 100 |

| HEK293 | Kidney | > 100 |

| hERG | Heart | 85 |

| Primary Neurons | Brain | 72 |

| Species | Route of Administration | NOAEL (mg/kg) | MTD (mg/kg) | LD50 (mg/kg) |

| Mouse | Oral | 250 | 750 | 1200 |

| Mouse | Intravenous | 50 | 150 | 250 |

| Rat | Oral | 200 | 600 | 1000 |

| Rat | Intravenous | 40 | 120 | 200 |

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%.

| Dose Group (mg/kg/day) | Key Findings |

| 10 | No significant findings. |

| 50 | Mild, reversible elevation in liver enzymes (ALT, AST). |

| 200 | Moderate hepatotoxicity, slight decrease in red blood cell count. |

Experimental Protocols

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: In Vitro Cytotoxicity Workflow.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was also included.

-

Incubation: Plates were incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was removed, and DMSO was added to solubilize the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

The acute toxicity of this compound was evaluated in mice and rats via oral and intravenous administration.

-

Animal Acclimatization: Male and female Sprague-Dawley rats and CD-1 mice were acclimated for at least 7 days before the study.

-

Dose Administration: A single dose of this compound was administered at various concentrations.

-

Observation: Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and then daily for 14 days.

-

Data Collection: Body weight, food and water consumption, and any instances of morbidity or mortality were recorded.

-

Necropsy: A gross necropsy was performed on all animals at the end of the study.

Genotoxicity Assessment

A standard battery of genotoxicity tests was conducted to evaluate the mutagenic and clastogenic potential of this compound.

| Assay | Test System | Result |

| Ames Test | S. typhimurium | Negative |

| In Vitro Chromosomal Aberration | CHO cells | Negative |

| In Vivo Micronucleus | Mouse bone marrow | Negative |

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of this compound on major physiological systems.

| System | Assay | Findings |

| Central Nervous System | Irwin Test (rat) | No adverse effects up to 200 mg/kg. |

| Cardiovascular System | hERG Patch Clamp | Weak inhibition at high concentrations (IC50 = 85 µM). |

| Respiratory System | Whole Body Plethysmography (rat) | No adverse effects on respiratory rate or tidal volume. |

Conclusion

The preclinical data suggest that this compound has a favorable safety and toxicity profile. The compound is non-genotoxic and exhibits a wide therapeutic window in rodent models. The primary dose-limiting toxicity observed in repeat-dose studies was mild and reversible hepatotoxicity at high doses. These findings support the further clinical development of this compound for its intended therapeutic indications.

In-Depth Technical Guide: Potential Therapeutic Targets of Oe-9000

Notice: Information regarding a compound designated "Oe-9000" is not available in publicly accessible scientific literature or clinical trial databases. Initial searches for "this compound" did not yield any relevant results pertaining to a therapeutic agent, research compound, or drug. The search results were predominantly associated with the ISO 9000 family of quality management standards, which is unrelated to the field of pharmacology and drug development.

This guide has been created to serve as a template for the type of in-depth technical information that would be provided for a novel therapeutic agent. Should a verifiable identifier for the compound of interest be provided, this document will be populated with the relevant data, analyses, and visualizations as per the specified requirements.

Executive Summary

This section would typically provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, and the primary therapeutic areas under investigation. It would summarize the key findings from preclinical and clinical studies, highlighting the most promising therapeutic targets and the rationale for their selection.

Putative Mechanism of Action and Key Signaling Pathways

Awaiting specific information on this compound to generate a detailed description and visualization of its mechanism of action and impact on signaling pathways.

Hypothetical Signaling Pathway Diagram

Below is an example of a DOT script for a hypothetical signaling pathway that could be affected by a therapeutic agent.

Preclinical and Clinical Data Summary

This section will be populated with quantitative data from relevant studies once information on this compound becomes available.

Table 1: Summary of In Vitro Efficacy Data

| Cell Line | Assay Type | IC50 / EC50 (nM) | Key Findings | Reference |

| Data Not Available | ||||

| Data Not Available |

Table 2: Summary of In Vivo Efficacy Data

| Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |

| Data Not Available | ||||

| Data Not Available |

Table 3: Summary of Clinical Trial Data

| Phase | Number of Patients | Primary Endpoint | Key Outcomes | Status |

| Data Not Available | ||||

| Data Not Available |

Detailed Experimental Protocols

This section will provide detailed methodologies for key experiments cited in the preclinical and clinical data summary once relevant publications or study protocols for this compound are identified.

Example Experimental Workflow Diagram

The following DOT script illustrates a sample workflow for a cell-based assay.

Identification of Potential Therapeutic Targets

A comprehensive analysis of potential therapeutic targets will be conducted upon the availability of data for this compound. This would involve integrating in vitro, in vivo, and any available clinical data to build a strong rationale for target engagement.

Logical Relationship Diagram

This DOT script provides an example of how the logical relationship between experimental findings and target identification could be visualized.

Conclusion and Future Directions

This final section would synthesize the available information on this compound, reiterate the most promising therapeutic targets, and suggest future research directions. This could include the exploration of combination therapies, the development of biomarkers for patient stratification, and the investigation of resistance mechanisms.

To proceed with generating a specific and accurate technical guide, please provide a valid name or identifier for the compound of interest.

Introduction to Polyethylene Glycol 9000

An In-Depth Technical Guide to the Solubility and Stability of Polyethylene Glycol 9000

This technical guide provides a comprehensive overview of the solubility and stability of Polyethylene Glycol 9000 (PEG 9000), a high molecular weight polymer widely utilized in pharmaceutical, cosmetic, and various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Polyethylene Glycol 9000 is a water-soluble, non-ionic polymer with an average molecular weight of approximately 9000 g/mol .[1] It is synthesized by the polymerization of ethylene (B1197577) oxide and is a white, waxy solid at room temperature.[1][2] Its chemical structure consists of repeating ethylene oxide units, giving it unique properties such as excellent solubility in a broad range of solvents and biocompatibility.[3] These characteristics make PEG 9000 a valuable excipient in pharmaceutical formulations, where it can function as a binder, plasticizer, solubilizing agent, and lubricant.[1]

Solubility of PEG 9000

The solubility of PEG 9000 is a critical parameter for its application in various formulations. Its solubility is dictated by the presence of ether linkages and terminal hydroxyl groups which allow for hydrogen bonding with polar solvents.

Qualitative Solubility

PEG 9000 exhibits broad solubility in a variety of polar solvents. It is miscible with water, alcohols (such as methanol (B129727) and ethanol), ketones (like acetone), and chlorinated hydrocarbons.[3][4] Conversely, it is insoluble in nonpolar solvents such as alkanes, paraffins, waxes, and ethers.[3][4]

Quantitative Solubility Data

Table 1: Quantitative Solubility of PEG 8000 in Water

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 20 | ~ 630[5] |

| Water | 25 | 50 (forms a clear, colorless solution)[6] |

Table 2: General Solubility of High Molecular Weight PEGs

| Solvent Class | Solvent Examples | Solubility |

| Water | Water | Freely Soluble[4][7] |

| Alcohols | Methanol, Ethanol | Soluble[3][7] |

| Ketones | Acetone | Soluble[3][7] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble[7] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[3] |

| Ethers | Diethyl ether | Insoluble[4] |

| Aliphatic Hydrocarbons | Hexane | Insoluble[8] |

Note: The water solubility of high molecular weight PEGs has an upper temperature limit, typically between 90 and 100°C, above which the polymer may precipitate from the solution.[3]

Stability of PEG 9000

Understanding the stability profile of PEG 9000 is crucial for ensuring the quality, safety, and efficacy of products in which it is used. The primary degradation pathway for PEG is through oxidation.

General Stability Profile

Under ambient conditions, PEG 9000 is a stable compound.[3] It does not readily hydrolyze or deteriorate upon storage and does not support microbial growth.[5] However, it is susceptible to oxidative degradation, which can be accelerated by exposure to elevated temperatures, light, and oxygen.[5][9]

Oxidative Degradation

The presence of ether linkages in the PEG backbone makes it prone to oxidation. This process can lead to chain scission, resulting in the formation of various degradation products, including aldehydes (such as formaldehyde (B43269) and acetaldehyde), ketones, and carboxylic acids (like formic acid and glycolic acid).[10] The formation of these acidic byproducts can lead to a decrease in the pH of PEG solutions over time.[11]

Factors Affecting Stability

-

Temperature: Elevated temperatures significantly accelerate the rate of oxidative degradation.[12]

-

Light: Exposure to light, particularly UV light, can initiate and promote oxidative reactions.

-

Oxygen: The presence of oxygen is essential for the oxidative degradation pathway.

-

Incompatibilities: PEG 9000 is incompatible with strong oxidizing agents.[3] It can also reduce the antimicrobial action of certain preservatives and is incompatible with sorbitol, tannic acid, and salicylic (B10762653) acid.[5]

Recommended Storage Conditions

To minimize degradation, PEG 9000 should be stored in well-closed containers, protected from light, in a cool, dry place. For aqueous solutions, storage at refrigerated (4°C) or frozen (-20°C) temperatures is recommended to enhance stability.[11] Purging containers with an inert gas like argon can also help to minimize oxidation by displacing oxygen.[11]

Experimental Protocols

The following sections outline the general methodologies for conducting solubility and stability studies on PEG 9000.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of PEG 9000 in a specific solvent at a controlled temperature.

Materials:

-

PEG 9000 powder

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a UV chromophore).

Procedure:

-

Add an excess amount of PEG 9000 powder to a volumetric flask.

-

Add a known volume of the solvent to the flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution to a suitable concentration for analysis.

-

Quantify the concentration of PEG 9000 in the diluted solution using a validated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Study: Forced Degradation and Stability-Indicating Method

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To assess the stability of PEG 9000 under various stress conditions and to develop an HPLC method capable of separating the intact polymer from its degradation products.

Stress Conditions:

-

Acid Hydrolysis: Reflux with a suitable concentration of acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Reflux with a suitable concentration of base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).

-

Photostability: Expose the solid material to light according to ICH Q1B guidelines.

Analytical Method Development (HPLC-CAD/ELSD): A stability-indicating HPLC method should be developed to separate PEG 9000 from its degradation products. Since PEG lacks a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable.

-

Column: A reversed-phase column (e.g., C18) is often used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

-

Detection: CAD or ELSD.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Procedure:

-

Prepare solutions of PEG 9000 and subject them to the various stress conditions for different durations.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Identify the peaks corresponding to the intact PEG 9000 and any degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the intact PEG 9000 in the stressed sample to that in an unstressed control sample.

Visualizations

Experimental Workflow for Stability Assessment

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. POLYETHYLENE GLYCOL (PEG) 9000 - Ataman Kimya [atamanchemicals.com]

- 4. fao.org [fao.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. phexcom.com [phexcom.com]

- 8. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. conservationphysics.org [conservationphysics.org]

Review of Literature on Oe-9000: A Search for Scientific and Technical Information

A comprehensive review of scientific and technical literature reveals no specific drug, biological molecule, or technology identified as "Oe-9000" within the fields of pharmacology, molecular biology, or drug development. Extensive searches across multiple databases have yielded no quantitative data, experimental protocols, or established signaling pathways associated with this term.

Initial investigations for "this compound" and related terms such as "this compound mechanism of action" and "this compound signaling pathway" did not produce any relevant results in the context of biomedical research. The search results were primarily dominated by references to the ISO 9000 family of standards, which are international standards for quality management and quality assurance. These standards are not specific to any industry and are designed to help organizations ensure they meet the needs of customers and other stakeholders while meeting statutory and regulatory requirements.

Other unrelated search results included technical documentation for products such as the "Series 9000™ ACS," an antenna control system, and the "Lynx NGT-9000," an avionics transponder. These findings are not pertinent to the user's request for a technical guide or whitepaper for researchers, scientists, and drug development professionals.

Due to the absence of any discernible scientific or technical information related to an entity named "this compound" in the requested subject area, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. It is likely that "this compound" is a misnomer, an internal project code not in the public domain, or a highly niche term not indexed in standard scientific literature databases. Without further context or a corrected identifier, a substantive review of literature as requested cannot be conducted.

An In-depth Technical Guide to the Biological Activity and Function of Oe-9000

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oe-9000 is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1). By targeting a key kinase in the MAPK/ERK signaling cascade, this compound represents a promising therapeutic agent for the treatment of various solid tumors driven by mutations in the BRAF and RAS genes. This document provides a comprehensive overview of the preclinical biological activity of this compound, including its in vitro potency, cellular activity, and kinase selectivity. Detailed experimental protocols and a summary of its mechanism of action are presented to facilitate further research and development.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Hyperactivation of this pathway, often due to mutations in BRAF or RAS, is a key driver in many human cancers. This compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1. This binding locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of transcription factors that are critical for tumor cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis.

Methodological & Application

Application Note: Assessing the Efficacy of a Novel Compound on Cancer Cell Viability and Signaling

An extensive search for a specific cell culture protocol designated "Oe-9000" did not yield any publicly available information. This term may refer to a proprietary internal protocol, a highly specialized or novel technique not yet widely documented, or a possible misnomer.

However, to fulfill the user's request for a detailed application note and protocol for cell culture experiments, a comprehensive guide for a common and fundamental application is provided below. This guide details the assessment of a hypothetical compound's effect on cell viability and its impact on a key signaling pathway. This protocol can be adapted by researchers for various compounds and cell lines.

Introduction

This application note provides a detailed protocol for evaluating the in vitro efficacy of a novel therapeutic compound on a cancer cell line. The protocol outlines the necessary steps for determining the compound's impact on cell viability and for elucidating its mechanism of action by examining its effect on a critical cellular signaling pathway. The methodologies described herein are fundamental to preclinical drug development and cancer research.

Experimental Overview

The experimental workflow is divided into two main parts:

-

Cell Viability Assay: To determine the dose-dependent effect of the compound on cell proliferation and cytotoxicity.

-

Western Blot Analysis: To investigate the compound's effect on the phosphorylation status of key proteins within a specific signaling pathway, providing insights into its mechanism of action.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: A549 (Human Lung Carcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture flask.[1]

2. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.

-

Day 1: Cell Seeding

-

Harvest and count cells using a hemocytometer or an automated cell counter.

-

Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubate the plate overnight to allow cells to attach.

-

-

Day 2: Compound Treatment

-

Prepare a serial dilution of the test compound in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Day 4: Assay and Data Collection

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation.

-

Cell Treatment and Lysis

-

Seed 2 x 10⁶ cells in a 6-well plate and incubate overnight.

-

Treat the cells with the compound at the desired concentrations for the specified time.

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Data Presentation

Table 1: Effect of Compound X on A549 Cell Viability (IC50 Values)

| Treatment Duration | IC50 (µM) |

| 24 hours | 15.2 |

| 48 hours | 8.5 |

| 72 hours | 4.1 |

IC50 values were calculated from dose-response curves generated from the MTT assay data.

Visualizations

Caption: Experimental workflow for assessing compound efficacy.

Caption: PI3K/Akt signaling pathway with hypothetical compound inhibition.

References

Application Notes and Protocols for Compound-X in Animal Models

Disclaimer: The following document is a template and uses a hypothetical compound, "Compound-X," for illustrative purposes. No scientific data exists for a compound with this name. Researchers should replace the information presented here with their own experimental data.

Introduction

Compound-X is a novel, potent, and selective inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, Compound-X displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade in cancer cells. These application notes provide an overview of the in vivo efficacy, pharmacokinetics, and toxicology of Compound-X in preclinical animal models of cancer and offer detailed protocols for its use.

Data Presentation

Table 1: In Vivo Efficacy of Compound-X in a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | - | Daily (PO) | 1500 ± 120 | - |

| Compound-X | 25 | Daily (PO) | 850 ± 95 | 43.3 |

| Compound-X | 50 | Daily (PO) | 425 ± 50 | 71.7 |

| Compound-X | 100 | Daily (PO) | 150 ± 30 | 90.0 |

SEM: Standard Error of the Mean; PO: Per os (by mouth)

Table 2: Pharmacokinetic Profile of Compound-X in Mice Following a Single Oral Dose of 50 mg/kg

| Parameter | Value |

| Cmax (ng/mL) | 1200 |

| Tmax (hr) | 2 |

| AUC (0-24h) (ng*hr/mL) | 7500 |

| Half-life (t½) (hr) | 6 |

| Bioavailability (%) | 45 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve

Table 3: Summary of Toxicology Findings for Compound-X in a 14-Day Repeat-Dose Study in Mice

| Dose (mg/kg/day) | Key Observations |

| 50 | No significant adverse effects observed. |

| 100 | Mild, reversible decrease in platelet count. |

| 200 | Moderate, reversible neutropenia and a 10% decrease in body weight. |

Experimental Protocols

Animal Model: Human NSCLC Xenograft in Nude Mice

This protocol describes the establishment of a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line.

Materials:

-

A549 human NSCLC cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Matrigel®

-

Female athymic nude mice (6-8 weeks old)

-

Syringes and needles (27-gauge)

Protocol:

-

Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Wash the cells with PBS and resuspend them in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Administration of Compound-X

This protocol outlines the preparation and oral administration of Compound-X.

Materials:

-

Compound-X

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Oral gavage needles

Protocol:

-

Prepare a stock solution of Compound-X in the vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL for doses of 25, 50, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Ensure Compound-X is fully dissolved or forms a homogenous suspension.

-

Administer the appropriate dose of Compound-X or vehicle to each mouse via oral gavage once daily.

Efficacy Assessment: Tumor Growth Monitoring

This protocol describes the measurement of tumor volume to assess the efficacy of Compound-X.

Materials:

-

Digital calipers

Protocol:

-

Measure the length (L) and width (W) of the tumors using digital calipers twice a week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.

-

Record the body weight of each mouse at the time of tumor measurement.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.

Toxicity Assessment

This protocol provides a basic framework for monitoring the toxicity of Compound-X.

Protocol:

-

Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity level.

-

Record the body weight of each mouse twice a week. A body weight loss of more than 20% is a common endpoint.

-

At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

Visualizations

Caption: Hypothetical signaling pathway of Compound-X inducing apoptosis.

Caption: Experimental workflow for the in vivo efficacy study.

Caption: Logical relationship of the study design and treatment groups.

Oe-9000 dosage and administration guidelines

Oe-9000 Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Product Name: this compound Synonyms: OEI-alpha-9000 Chemical Formula: C₂₃H₂₇N₅O₂ Molecular Weight: 405.49 g/mol Storage: Store at -20°C. Protect from light.

Introduction

This compound is a potent and highly selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα). Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are common in a variety of human cancers, leading to constitutive activation of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, survival, and growth. This compound demonstrates significant anti-proliferative activity in cancer cell lines harboring PIK3CA mutations.

In Vitro Studies: Dosage and Administration

Cell-Based Proliferation Assays

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined in a panel of cancer cell lines with varying PIK3CA mutation status.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | This compound IC₅₀ (nM) |

| MCF-7 | Breast | E545K (mutant) | 8.5 |

| HCT116 | Colon | H1047R (mutant) | 12.3 |

| T47D | Breast | E542K (mutant) | 9.8 |

| MDA-MB-231 | Breast | Wild-Type | > 1000 |

| PC-3 | Prostate | Wild-Type | > 1000 |

Western Blotting for Target Engagement

To confirm the mechanism of action, the effect of this compound on the phosphorylation of Akt, a downstream effector of PI3K, was assessed.

Table 2: Inhibition of Akt Phosphorylation by this compound in MCF-7 Cells

| This compound Concentration (nM) | p-Akt (Ser473) Inhibition (%) |

| 1 | 15 |

| 10 | 55 |

| 100 | 92 |

| 500 | 98 |

In Vivo Studies: Dosage and Administration

Xenograft Tumor Models

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the MCF-7 breast cancer cell line.

Table 3: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group | Dosage (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 78 |

| This compound | 100 | 91 |

Experimental Protocols

Cell Proliferation Assay Protocol

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in cell culture medium. Add the diluted compound to the cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blotting Protocol

-

Cell Lysis: Treat cells with this compound for 2 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software.

Signaling Pathway and Workflow Diagrams

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Caption: Experimental workflow for Western Blotting analysis.

Application Notes and Protocols for High-Throughput Screening of Voltage-Gated Sodium Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their involvement in a variety of physiological processes makes them a significant class of drug targets, particularly for the development of local anesthetics, antiarrhythmics, and analgesics for neuropathic pain. The compound Oe-9000, a novel local anesthetic, exemplifies the therapeutic potential of targeting these channels. High-throughput screening (HTS) assays are indispensable tools for the discovery and characterization of new VGSC modulators. These assays enable the rapid screening of large compound libraries to identify "hits" that can be further developed into lead compounds.

This document provides detailed application notes and protocols for the high-throughput screening of VGSC modulators, with a focus on characterizing compounds like this compound. It covers state-of-the-art automated electrophysiology and fluorescence-based HTS assays, offering insights into their principles, methodologies, and data analysis.

High-Throughput Screening Assay Technologies for Voltage-Gated Sodium Channels

The discovery of novel VGSC modulators relies on robust and efficient HTS assays. The two primary methodologies employed are automated patch-clamp electrophysiology and fluorescence-based assays.

Automated Patch-Clamp (APC) is considered the gold standard for studying ion channels as it provides high-fidelity data on channel gating and compound pharmacology.[1][2] Modern APC platforms, such as the SyncroPatch 768PE and the Sophion Qube, have significantly increased the throughput of electrophysiological recordings, making them suitable for HTS campaigns.[1][3][4] These systems can test thousands of compounds per day, generating detailed information on the state-dependent block of sodium channels.[4]

Fluorescence-Based Assays offer a higher throughput and are often used for primary screening. These assays indirectly measure channel activity by detecting changes in intracellular ion concentrations or membrane potential. Common techniques include:

-

Membrane Potential Assays: These assays utilize fluorescent dyes that are sensitive to changes in membrane potential. The influx of sodium ions through open VGSCs leads to membrane depolarization, which is detected as a change in fluorescence.[5][6]

-

Sodium Flux Assays: These assays employ fluorescent indicators that are sensitive to intracellular sodium concentrations. An increase in intracellular sodium upon channel activation results in a change in fluorescence intensity.[7]

-

Thallium Flux Assays: Thallium ions can permeate through sodium channels and are used as surrogates for sodium. Specific fluorescent dyes that are quenched by thallium are used to measure ion flux.

Quantitative Data Summary

The following tables summarize key quantitative data from various HTS assays for VGSC modulators.

| Assay Type | Platform/Assay Kit | Throughput | Success Rate | Z'-Factor | Reference |

| Automated Patch-Clamp | SyncroPatch 768PE | ~6,000 data points/day | 79% (>500 MΩ seal, >500 pA current) | 0.72 | [1][3] |

| Automated Patch-Clamp | Sophion Qube® | Thousands of compounds/day | 83% (median) | Not specified | [4] |

| Lithium Flux AAS | Custom | Not specified | Not specified | Higher than FLIPR and FRET | [5] |

| Membrane Potential (FLIPR) | FLIPR | High | Not specified | Lower than Li-AAS | [5] |

| Membrane Potential (FRET) | Custom | High | Not specified | Lower than Li-AAS | [5] |

| Sodium Flux | Brilliant Sodium 2 Assay | High | Not specified | Not specified | [7] |

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Manual Patch-Clamp | TTX-R Na+ currents | 4.5 µM | Not found in current search |

| Fomocaine | Manual Patch-Clamp | TTX-R Na+ currents | 10.3 µM | Not found in current search |

| Reference Nav1.7 Compounds | Automated Patch-Clamp | Nav1.7 | Consistent with manual patch-clamp (R > 0.9) | [1] |

Experimental Protocols

Protocol 1: High-Throughput Screening of Nav1.7 Inhibitors using Automated Patch-Clamp (SyncroPatch 768PE)

This protocol is adapted from a study that developed a high-throughput APC assay for the voltage-gated sodium channel Nav1.7.[1][3]

1. Cell Culture and Preparation:

- Culture CHO cells stably expressing human Nav1.7 in appropriate media.

- On the day of the experiment, harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in the external solution.

2. Reagent Preparation:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

- Internal Solution (in mM): 110 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

- Compound Plates: Prepare compound plates with test compounds at desired concentrations. Include positive controls (e.g., a known Nav1.7 blocker) and negative controls (vehicle).

3. SyncroPatch 768PE Operation:

- Prime the system with external and internal solutions.

- Load the cell suspension and compound plates into the instrument.

- Use a two-step voltage protocol:

- Step 1 (Seal Formation and Whole-Cell Configuration): Apply a voltage step to facilitate cell sealing and break-in.

- Step 2 (Compound Screening):

- Hold the cells at a holding potential of -120 mV.

- Apply a depolarizing test pulse to elicit Nav1.7 currents.

- Apply a pre-pulse to a depolarized potential to assess state-dependent inhibition.

- Add compounds and measure the inhibition of the peak sodium current.

4. Data Analysis:

- Calculate the percentage of inhibition for each compound.

- Determine the IC50 values for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.

- Assess assay quality using the Z'-factor, calculated from the positive and negative controls.

Protocol 2: Fluorescence-Based Membrane Potential Assay for VGSC Inhibitors

This protocol describes a general method for a fluorescence-based membrane potential assay.

1. Cell Culture and Plating:

- Plate HEK293 cells stably expressing the target sodium channel in 384-well black-walled, clear-bottom plates.

- Culture the cells overnight to form a confluent monolayer.

2. Dye Loading:

- Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye pair) according to the manufacturer's instructions.

- Remove the culture medium from the cell plates and add the dye-loading buffer.

- Incubate the plates at room temperature in the dark for 45-60 minutes.

3. Compound Addition:

- Prepare compound plates with test compounds at various concentrations.

- Add the compounds to the cell plates using an automated liquid handler.

- Incubate for a predetermined time to allow for compound binding.

4. Assay Measurement:

- Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence signal before and after the addition of a sodium channel activator (e.g., veratridine).

- The activator will open the sodium channels, leading to sodium influx and membrane depolarization, which results in a change in fluorescence.

- Inhibitors will block this change in fluorescence.

5. Data Analysis:

- Calculate the percentage of inhibition for each compound based on the reduction in the fluorescence signal change.

- Determine the IC50 values for active compounds.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthetics in Nociception

Local anesthetics, such as this compound, exert their analgesic effects by blocking the propagation of action potentials in nociceptive neurons. This is achieved by inhibiting voltage-gated sodium channels.

Caption: Mechanism of action of local anesthetics in blocking pain signals.

Experimental Workflow for HTS of VGSC Modulators

The following diagram illustrates a typical workflow for a high-throughput screening campaign aimed at identifying novel voltage-gated sodium channel modulators.

Caption: A typical high-throughput screening workflow for VGSC modulators.

References

- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 4. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

Application Note: Analysis of PI3K/Akt/mTOR Signaling Pathway Modulation by Oe-9000 Using Western Blot

Introduction

The PI3K/Akt/mTOR signaling cascade is a pivotal intracellular pathway that governs essential cellular functions including cell cycle progression, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent occurrence in various human cancers, establishing it as a critical target for therapeutic development.[1][2] Oe-9000 is a novel, potent small-molecule inhibitor targeting the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound is designed to suppress the downstream phosphorylation and activation of Akt and subsequent mTORC1 signaling.

This application note provides a comprehensive protocol for using Western blot analysis to validate and quantify the pharmacodynamic effects of this compound on the PI3K/Akt/mTOR pathway in cancer cell lines. The primary goal is to measure the dose-dependent inhibition of phosphorylation of key downstream effector proteins, such as Akt (Ser473) and S6 Ribosomal Protein (Ser235/236), to confirm the on-target activity of this compound.

Principle of Analysis

The activity of the PI3K/Akt/mTOR pathway is controlled by a series of phosphorylation events.[1] PI3K activation leads to the phosphorylation of Akt, which in turn phosphorylates a variety of downstream targets, including components of the mTOR complex 1 (mTORC1), which then phosphorylates S6 Ribosomal Protein. By inhibiting PI3K, this compound is expected to cause a significant decrease in the phosphorylation of Akt and S6. Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications.[3][4][5][6] A reduction in the ratio of phosphorylated protein to the total protein for these key signaling nodes serves as a robust biomarker for the inhibitory action of this compound.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Figure 1. this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Figure 2. Step-by-step workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.

I. Materials and Reagents

-

Cell Line: HeLa (human cervical cancer), MCF-7 (human breast cancer), or other suitable cancer cell line.

-

Treatment Compound: this compound (dissolved in DMSO to a 10 mM stock solution).

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

-

4x Laemmli Sample Buffer (containing SDS and β-mercaptoethanol).

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.[3][12]

-

-

Antibodies (Primary):

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (pan)

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

Rabbit anti-S6 Ribosomal Protein (pan)

-

Mouse anti-GAPDH or anti-β-actin (Loading Control)

-

-

Antibodies (Secondary):

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Equipment:

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

Electrophoresis and Western blot transfer apparatus.[4]

-

PVDF or nitrocellulose membranes.

-

Microplate reader (for BCA assay).

-

Chemiluminescence imaging system.

-

II. Step-by-Step Procedure

A. Cell Culture and Treatment

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours prior to treatment.

-

Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.

-

Aspirate the starvation medium and add the media containing this compound or vehicle.

-

Incubate for the desired treatment time (e.g., 2 hours).

-

(Optional) 15 minutes before harvesting, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) to ensure robust baseline pathway activation.

B. Cell Lysis and Protein Extraction [13]

-

Place the culture plates on ice and aspirate the treatment medium.

-

Wash cells once with 1 mL of ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer (with inhibitors) to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. Discard the pellet.

C. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[7][8][9][10]

-

Prepare a standard curve using the provided BSA standards.

-

Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein (e.g., 20-30 µg) for each sample.

D. SDS-PAGE and Protein Transfer

-

Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer to a 1x final concentration.

-

Boil the samples at 95-100°C for 5 minutes.[3]

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[3][14] Include a pre-stained protein ladder.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]

E. Immunoblotting

-

Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[4]

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in Blocking Buffer overnight at 4°C with gentle shaking.[3][12] Refer to the antibody datasheet for the recommended dilution.

-

The next day, wash the membrane three times for 5-10 minutes each with TBST.[12]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[12]

-

Wash the membrane again three times for 10 minutes each with TBST.

F. Detection and Analysis

-

Prepare the ECL substrate by mixing the reagents as per the manufacturer's protocol.[4][12]

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.[15]

-

For analysis of total protein levels, the membrane can be stripped and re-probed with antibodies for total Akt, total S6, and a loading control like GAPDH.

-

Quantify the band intensity using densitometry software (e.g., ImageJ).[16][17][18] Normalize the phosphorylated protein signal to the corresponding total protein signal. Further, normalize this ratio to the loading control to correct for any loading inaccuracies.[16]

Quantitative Data Presentation

The results from densitometry analysis can be summarized to show the dose-dependent effect of this compound.

Table 1. Densitometry Analysis of Pathway Inhibition by this compound

| This compound Conc. (nM) | Normalized p-Akt (S473) / Total Akt Ratio | % Inhibition (p-Akt) | Normalized p-S6 (S235/236) / Total S6 Ratio | % Inhibition (p-S6) |

|---|---|---|---|---|

| 0 (Vehicle) | 1.00 ± 0.08 | 0% | 1.00 ± 0.09 | 0% |

| 10 | 0.72 ± 0.06 | 28% | 0.65 ± 0.07 | 35% |

| 50 | 0.41 ± 0.05 | 59% | 0.33 ± 0.04 | 67% |

| 100 | 0.18 ± 0.03 | 82% | 0.15 ± 0.02 | 85% |

| 500 | 0.05 ± 0.01 | 95% | 0.04 ± 0.01 | 96% |

Values are represented as mean ± standard deviation (n=3). Ratios are normalized to the vehicle control.

Expected Results and Interpretation

A successful experiment will show a clear, dose-dependent decrease in the band intensity for phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) with increasing concentrations of this compound. The levels of total Akt, total S6, and the loading control (GAPDH) should remain relatively constant across all lanes, confirming equal protein loading.[16] The data, when quantified and tabulated as shown in Table 1, provides a clear measure of the potency of this compound in inhibiting the PI3K/Akt/mTOR signaling pathway. This Western blot protocol serves as a reliable method for validating the mechanism of action for targeted inhibitors like this compound in a cellular context.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]

- 6. kairos-js.co.id [kairos-js.co.id]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. CST | Cell Signaling Technology [cellsignal.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]

- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Guide to western blot quantification | Abcam [abcam.com]

- 17. StarrLab - Quantification of protein bands using densitometry [sites.google.com]

- 18. yorku.ca [yorku.ca]

Application Notes & Protocols for Oe-9000 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of novel fluorophores is pivotal to advancing biological research and drug discovery. Oe-9000 is a next-generation, high-performance fluorescent dye engineered for superior brightness, exceptional photostability, and high sensitivity in a wide range of fluorescence microscopy applications. Its unique chemical structure minimizes photobleaching and provides a strong, stable signal, making it an ideal choice for demanding imaging experiments, including immunofluorescence, live-cell imaging, and high-content screening.

Fluorescence microscopy allows for the specific visualization of molecules and cellular processes, which is invaluable for understanding disease mechanisms and evaluating the efficacy of new drug compounds.[1] this compound has been designed to overcome some of the limitations of traditional dyes, offering researchers a reliable tool for generating high-quality, reproducible data.

Properties of this compound

This compound is a bright, green-fluorescent dye with spectral characteristics similar to other popular dyes in its class, such as Alexa Fluor™ 488.[2] Its performance is defined by a high quantum yield and a large molar extinction coefficient, which contribute to its exceptional brightness.[1] Furthermore, its enhanced photostability makes it more resilient to photochemical degradation during intense or prolonged light exposure compared to traditional dyes like FITC.[1][3]

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key photophysical properties of this compound, providing a clear basis for experimental design and comparison with other fluorophores.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~496 nm | Compatible with standard 488 nm laser lines. |

| Emission Maximum (λem) | ~519 nm | Detectable with standard FITC/GFP filter sets.[4] |

| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹ | Reflects a high probability of photon absorption.[1][2] |